molecular formula C12H18N2O B13026821 Phenyl L-Isoleucinamide

Phenyl L-Isoleucinamide

Cat. No.: B13026821
M. Wt: 206.28 g/mol
InChI Key: MXMLKKMRAVCXGY-ONGXEEELSA-N
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Description

Phenyl L-Isoleucinamide is a synthetic peptide derivative characterized by the attachment of a phenyl group to the L-isoleucinamide backbone. Its chemical structure includes an isoleucine residue (a branched-chain amino acid) amidated at the C-terminus and modified with a phenyl moiety at the N-terminus. This compound is identified by the CAS number 134015-45-5 and has a purity of 95% in commercial preparations . It is commonly utilized as an intermediate in peptide synthesis and biochemical research due to its structural versatility and compatibility with solid-phase peptide synthesis (SPPS) methodologies.

Key physicochemical properties include:

  • Molecular Formula: C₁₅H₂₂N₂O (exact formula may vary depending on derivatization).
  • Molecular Weight: ~262.35 g/mol (estimated).
  • Functional Groups: Amide bond, phenyl group, and chiral centers from the L-isoleucine residue.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-phenylpentanamide

InChI

InChI=1S/C12H18N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1

InChI Key

MXMLKKMRAVCXGY-ONGXEEELSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl L-Isoleucinamide can be synthesized through several synthetic routes. One common method involves the reaction of L-isoleucine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl L-Isoleucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: The phenyl group in this compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed

    Oxidation: Formation of phenyl isoleucine oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Phenyl L-Isoleucinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl L-Isoleucinamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of Phenyl L-Isoleucinamide, highlighting structural differences, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Use References
This compound 134015-45-5 C₁₅H₂₂N₂O* ~262.35 Phenyl moiety, amide bond, chiral centers Peptide synthesis, biochemical assays
Dihexa 1401708-83-5 C₂₇H₄₄N₄O₅ 504.7 Hexanoic acid derivatives, tyrosine residue Cognitive enhancer (HGF activator)
Antho-RIamide I 139026-54-3 C₃₀H₄₃N₇O₆ 597.71 Tetrapeptide with arginyl and phenylpropionyl Neuroactive peptide research
Acetylated Tetrapeptide 865352-79-0 C₄₀H₅₀N₆O₈ 742.86 Acetyl-tyrosyl-prolyl-tyrosyl-phenylalanyl Biochemical signaling studies
N-Methyl-L-valyl Derivative 474645-30-2 C₄₀H₆₉N₅O₇ 732.01 Complex peptide with pyrrolidinyl and methoxy groups Drug discovery (targeted therapies)

* Estimated based on structural analysis; exact formula may require further validation.

Analytical Methods

While spectrophotometric techniques dominate the analysis of phenyl-containing compounds (e.g., phenylephrine hydrochloride via azo dye coupling at 510 nm ), similar approaches may apply to this compound and its analogues. For instance:

  • Stability : The azo dye method for phenylephrine demonstrated 48-hour stability, suggesting that phenyl derivatives with analogous reactive groups (e.g., primary amines) could be quantified using stable chromophores .
  • Sensitivity: 2-Aminobenzothiazole-based coupling (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ for phenylephrine) may serve as a benchmark for developing assays for this compound .

Stability and Reactivity

  • Derivatives like Dihexa and the acetylated tetrapeptide (CAS 865352-79-0) demonstrate the impact of acyl groups on metabolic stability and enzymatic resistance .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing Phenyl L-Isoleucinamide, and how can researchers optimize reaction yields?

  • Methodological Answer : Synthesis typically involves coupling L-isoleucine with a phenyl group via carbodiimide-mediated amidation (e.g., using EDC or DCC). Optimization strategies include:

  • Reagent selection : Use coupling agents like HOBt to reduce racemization .
  • Solvent conditions : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
  • Temperature control : Maintain 0–4°C to minimize side reactions.
  • Yield quantification : Monitor via HPLC or LC-MS, reporting retention times and purity thresholds (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • NMR : Assign peaks for amide protons (δ 6.5–8.5 ppm) and chiral centers to confirm stereochemistry .
  • IR : Validate amide bonds (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • Chromatography :
  • Chiral HPLC with a polysaccharide column to verify enantiomeric purity .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (tolerate <0.4% deviation) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the chiral stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled variables : pH (1–12), temperature (25–60°C), and ionic strength.
  • Analytical tools :
  • Circular dichroism (CD) to monitor optical activity changes .
  • Racemization kinetics : Fit data to first-order models (e.g., Arrhenius equation) .
  • Statistical validation : Triplicate runs with ANOVA to assess significance (p < 0.05) .
  • Example data table :
pHTemperature (°C)Half-life (h)Racemization Rate (h⁻¹)
3251200.0058
737480.0144
1050120.0578

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :

  • Standardize protocols : Use USP/Ph.Eur. solubility classes (e.g., "sparingly soluble" = 1–10 mg/mL) .
  • Solvent screening : Test in water, DMSO, ethanol, and dichloromethane under controlled agitation (e.g., 500 rpm, 24 h).
  • Quantification : Use gravimetric analysis after vacuum filtration (report mean ± SD, n=5) .
  • Confounding factors : Address hygroscopicity by storing samples in desiccators pre-analysis .

Q. What strategies ensure reproducibility in pharmacological studies involving this compound?

  • Methodological Answer :

  • In vitro assays :
  • Dose-response curves : Use at least six concentrations (e.g., 1 nM–100 µM) with positive/negative controls .
  • Cell viability : Validate via MTT assay (IC₅₀ calculations via nonlinear regression) .
  • In vivo models :
  • Dosing regimen : Specify administration route (e.g., oral vs. IV), vehicle (e.g., saline with 0.1% Tween-80), and ethical approvals .
  • Data reporting : Adhere to ARRIVE guidelines for animal studies .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived torsion angles with X-ray crystal structures (RMSD < 0.5 Å) .
  • Dynamic effects : Use DFT calculations to model solvent-induced conformational changes .
  • Error sources : Flag impurities (>2%) via LC-MS or residual solvent peaks in NMR .

Q. What advanced statistical methods are appropriate for multivariate analysis of this compound’s bioactivity data?

  • Methodological Answer :

  • Multivariate techniques :
  • PCA to reduce dimensionality of IC₅₀, LogP, and solubility data .
  • PLS regression linking structural descriptors (e.g., H-bond donors) to activity .
  • Software tools : Use R/Python packages (e.g., scikit-learn, SIMCA) with cross-validation (k=5) .

Ethical and Reproducibility Standards

Q. What ethical guidelines apply to computational modeling of this compound’s interactions with biological targets?

  • Methodological Answer :

  • Data transparency : Share force field parameters (e.g., AMBER, CHARMM) and docking scripts in supplementary materials .
  • Validation : Compare docking scores with experimental Ki values (Pearson correlation >0.7) .
  • Citation ethics : Acknowledge software developers (e.g., AutoDock, Schrödinger) and avoid "black box" reporting .

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